molecular formula C13H29O7P B609264 m-PEG4-phosphonic acid ethyl ester CAS No. 1872433-73-2

m-PEG4-phosphonic acid ethyl ester

Cat. No. B609264
M. Wt: 328.3418
InChI Key: IJIFYTYZSWFMQQ-UHFFFAOYSA-N
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Description

M-PEG4-phosphonic acid ethyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of m-PEG4-phosphonic acid ethyl ester is 328.34 . Its molecular formula is C13H29O7P . The appearance of this compound is a liquid that ranges from colorless to light yellow .


Physical And Chemical Properties Analysis

M-PEG4-phosphonic acid ethyl ester has a molecular weight of 328.34 and a molecular formula of C13H29O7P . It appears as a liquid that is colorless to light yellow . It is stored at -20°C for pure form and -80°C in solvent .

Scientific Research Applications

Summary of the Application

m-PEG4-phosphonic acid ethyl ester is used as a linker in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The linker connects the ligase recruiting moiety to the protein-targeting moiety.

Results or Outcomes

Role in the Synthesis of Phosphonic Acids

Summary of the Application

Phosphonic acids are important organophosphorus compounds with applications in chemical biology, medicine, materials, and other domains . m-PEG4-phosphonic acid ethyl ester can be used in the synthesis of these compounds .

Methods of Application

The synthesis involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation can be used to accelerate the BTMS silyldealkylations .

Results or Outcomes

The result of this application is the production of phosphonic acids. The use of microwave irradiation dramatically accelerates quantitative silyldealkylation compared to BTMS with conventional heating and is highly chemoselective .

Use as a PEG Linker

Summary of the Application

m-PEG4-phosphonic acid ethyl ester is a PEG linker with a phosphonate group attached . PEG linkers are used to increase the solubility, stability, and half-life of drugs and other bioactive compounds.

Methods of Application

Role in the Hydrolysis of Phosphinates and Phosphonates

Summary of the Application

Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . m-PEG4-phosphonic acid ethyl ester can be used in these processes .

Methods of Application

The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Results or Outcomes

The result of this application is the production of phosphinic and phosphonic acids. These compounds are of great importance due to their biological activity . Most of them are known as antibacterial agents . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .

Safety And Hazards

The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . It is recommended to wash skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection . In case of ingestion, rinsing the mouth is advised, but inducing vomiting is not . If it comes into contact with the skin, contaminated clothing should be immediately removed and the skin should be rinsed with water . If inhaled, the affected person should be moved to fresh air .

properties

IUPAC Name

1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29O7P/c1-4-19-21(14,20-5-2)13-12-18-11-10-17-9-8-16-7-6-15-3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIFYTYZSWFMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173715
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-phosphonic acid ethyl ester

CAS RN

1872433-73-2
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1872433-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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